![molecular formula C21H21N5O3 B2419342 2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-24-0](/img/structure/B2419342.png)
2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality 2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-bis(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
a. RORγt Inverse Agonists: These compounds act as RORγt (retinoic acid-related orphan receptor gamma t) inverse agonists. RORγt plays a crucial role in immune regulation, and modulating its activity can have implications for autoimmune diseases and cancer immunotherapy.
b. PHD-1 Inhibitors: 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as inhibitors of prolyl hydroxylase domain-containing protein 1 (PHD-1). PHD-1 inhibition is relevant in the context of hypoxia-inducible factor (HIF) stabilization, which has implications for tissue repair and ischemic diseases.
c. JAK1 and JAK2 Inhibitors: These compounds exhibit inhibitory activity against Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). JAK inhibitors are used in the treatment of autoimmune disorders and certain cancers.
d. Cardiovascular Disorders: 1,2,4-triazolo[1,5-a]pyrimidines find applications in cardiovascular medicine. Their vasodilatory effects and potential impact on blood pressure regulation make them relevant for managing cardiovascular diseases.
e. Type 2 Diabetes: Research suggests that these compounds may play a role in managing type 2 diabetes. Their effects on glucose metabolism and insulin sensitivity are areas of interest.
f. Hyperproliferative Disorders: Hyperproliferative disorders, including certain cancers, involve abnormal cell growth. 1,2,4-triazolo[1,5-a]pyrimidines may offer therapeutic options by targeting specific pathways related to cell proliferation.
Material Sciences
Beyond medicinal applications, these compounds have relevance in material sciences:
1,2,4-triazolo[1,5-a]pyrimidines can be incorporated into materials for their unique electronic, optical, or mechanical properties. Researchers explore their use in organic electronics, sensors, and other advanced materials.
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to interact with a variety of enzymes and receptors, exhibiting versatile biological activities . They have been reported to act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Mode of Action
It’s known that triazole compounds, which this compound is a part of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the reported activities of similar compounds, it’s plausible that this compound could affect pathways related to the functions of rorγt, phd-1, jak1, and jak2 .
Result of Action
Similar compounds have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that the compound could have a range of effects at the molecular and cellular levels.
Action Environment
For example, one study mentions that a microwave-mediated, catalyst-free synthesis method for similar compounds demonstrates good functional group tolerance .
特性
IUPAC Name |
2,7-bis(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-12-17(19(22)27)18(13-4-8-15(28-2)9-5-13)26-21(23-12)24-20(25-26)14-6-10-16(29-3)11-7-14/h4-11,18H,1-3H3,(H2,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUYWENTHRWGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。